

Sofinicline: A Technical Guide to an $\alpha 4\beta 2$ Nicotinic Receptor Agonist

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Compound of Interest

Compound Name: Sofiniclin

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Abstract

Sofinicline (also known as ABT-894) is a potent and selective agonist for the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR).^{[1][2][3]} It was investigated primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with development reaching Phase II clinical trials.^{[1][2][3][4]} This document provides a comprehensive technical overview of **Sofinicline**, including its chemical properties, mechanism of action, binding affinity, and a summary of its clinical development. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.

Chemical Properties

Sofinicline is a small molecule belonging to the polyhalopyridines class of organic compounds.^[5] Its chemical structure features a 3,6-diazabicyclo[3.2.0]heptane core linked to a dichlorinated pyridine ring.

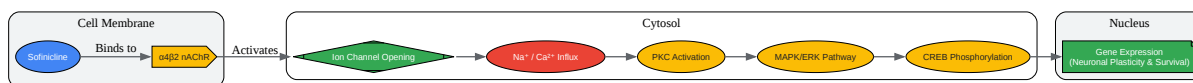
Property	Value	Source
IUPAC Name	(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane	PubChem
Synonyms	ABT-894, A-422894	[6]
CAS Number	799279-80-4	[7]
Molecular Formula	C10H11Cl2N3	[6][8]
Molecular Weight	244.12 g/mol	[6][8]

Mechanism of Action

Sofiniclina acts as an agonist at the $\alpha 4\beta 2$ subtype of the nicotinic acetylcholine receptor.[1][2][3] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and attention.[1] Upon binding, **Sofiniclina** mimics the action of the endogenous neurotransmitter acetylcholine, inducing a conformational change in the receptor that opens an ion channel. This allows the influx of cations, primarily Na^+ and Ca^{2+} , leading to neuronal excitation and neurotransmitter release.

Signaling Pathway

The activation of $\alpha 4\beta 2$ nAChRs by an agonist like **Sofiniclina** initiates a cascade of intracellular events. The initial influx of Ca^{2+} is a critical trigger for downstream signaling. While the complete signaling network is complex and can be cell-type specific, a generally accepted pathway involves the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression related to neuronal plasticity and survival.



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Fig. 1: **Sofinicline's** signaling cascade via the $\alpha 4\beta 2$ nAChR.

Binding Affinity

Sofinicline demonstrates high affinity for the $\alpha 4\beta 2$ nAChR. The binding affinity is typically determined through radioligand binding assays.

Receptor Subtype	Radioligand	K _i (nM)	Source
$\alpha 4\beta 2^*$ nAChRs	¹²⁵ I-epibatidine	1.3	[7]
$\alpha 6\beta 2^*$ nAChRs	¹²⁵ I- α -conotoxinMII	1.9	[7]

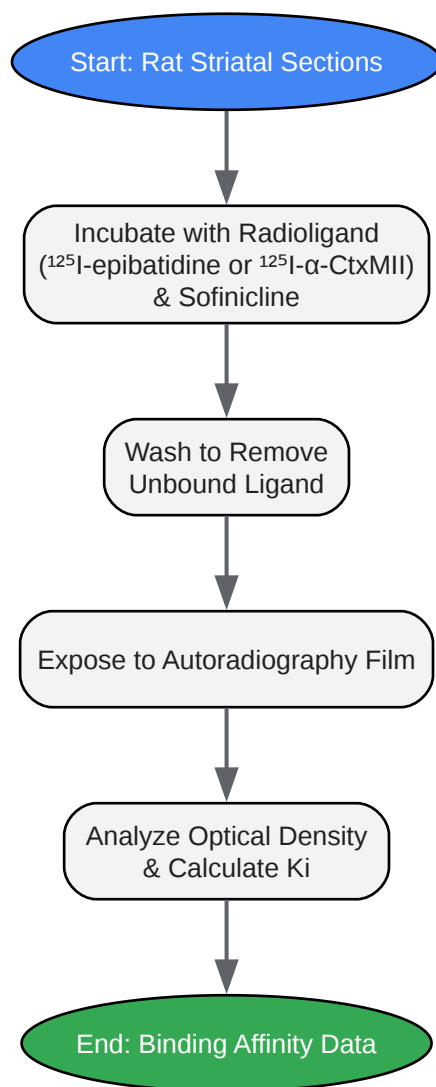
Note: The $\alpha 4\beta 2$ notation indicates the measurement in the presence of α -CtxMII to block $\alpha 6\beta 2^*$ nAChRs.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of **Sofinicline** to $\alpha 4\beta 2^*$ and $\alpha 6\beta 2^*$ nAChRs was determined using rat striatal sections.[7]

- Tissue Preparation: Rat striatal sections are prepared for the assay.
- $\alpha 6\beta 2$ nAChR Assay:* The levels of $\alpha 6\beta 2^*$ nAChRs are assayed using the radioligand ¹²⁵I- α -conotoxinMII (α -CtxMII) with a specific activity of 2200 Ci/mmol.[7]
- $\alpha 4\beta 2$ nAChR Assay:* The $\alpha 4\beta 2^*$ nAChRs are measured by determining the binding of ¹²⁵I-epibatidine (specific activity of 2200 Ci/mmol) in the presence of 100 nM α -CtxMII to block the $\alpha 6\beta 2^*$ nAChRs.[7]

- Incubation and Washing: The tissue sections are incubated with the radioligand and varying concentrations of **Sofinicline**. Following incubation, the sections are washed to remove unbound radioligand.
- Detection and Analysis: The sections are exposed to Kodak MR film.[7] The optical density readings are converted to fmol/mg of tissue using ^{125}I -standards to determine the amount of bound radioligand.[7] The K_i values are then calculated from competition binding curves.



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Fig. 2: Workflow for the radioligand binding assay.

Preclinical & Clinical Development

Sofinicline was primarily investigated for its potential as a non-stimulant treatment for ADHD. [1][2][3] Preclinical studies in animal models showed promising results, leading to its advancement into human clinical trials.

Preclinical Studies

In a monkey model of Parkinson's disease, **Sofinicline** (0.001 to 0.10 mg/kg, p.o.) demonstrated a significant reduction in levodopa-induced dyskinesias (LIDs) compared to a vehicle.[7] However, at a dose of 0.1 mg/kg, it did not decrease LIDs in monkeys with severe nigrostriatal damage.[7]

Clinical Trials for ADHD

Sofinicline underwent Phase I and Phase II clinical trials for the treatment of ADHD in adults. [1][2][3] One notable Phase II trial was a dose-ranging study identified as NCT00429091, which also included a comparison with atomoxetine, an approved non-stimulant medication for ADHD.[1][4] The trials indicated that **Sofinicline** was generally well-tolerated and showed efficacy comparable to that of atomoxetine.[1][2][3] However, further development appears to have been discontinued.

Table of **Sofinicline** Clinical Trials for ADHD:

Clinical Trial ID	Phase	Status	Condition	Interventions
NCT00429091	Phase 2	Completed	Attention Deficit Hyperactivity Disorder (ADHD)	Sofinicline, Atomoxetine

Synthesis

The synthesis of **Sofinicline** involves the construction of the (1S,5S)-3,6-diazabicyclo[3.2.0]heptane core and its subsequent coupling with a substituted pyridine derivative. While a specific, detailed synthesis protocol for **Sofinicline** is not readily available in the public domain, the general approach for creating similar 3,6-diazabicyclo[3.2.0]heptane structures has been described.

Conclusion

Sofinicline is a well-characterized $\alpha 4\beta 2$ nicotinic receptor agonist that showed initial promise as a non-stimulant treatment for ADHD. Its high binding affinity and selectivity for the $\alpha 4\beta 2$ receptor subtype made it a compelling candidate for modulating cognitive processes. Although its clinical development was not pursued to completion, the data and experimental protocols associated with **Sofinicline** remain a valuable resource for the ongoing research and development of novel nAChR-targeting therapeutics. Further studies would be needed to fully elucidate its pharmacokinetic profile and to explore its potential in other neurological and psychiatric disorders.^{[1][2][3]}

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